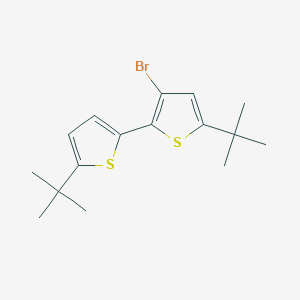
3-Bromo-5,5'-DI-tert-butyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene is an organobromine compound that belongs to the class of bithiophenes It is characterized by the presence of bromine and tert-butyl groups attached to a bithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene typically involves the bromination of 5,5’-DI-tert-butyl-2,2’-bithiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Products include various functionalized bithiophenes depending on the substituent introduced.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 5,5’-DI-tert-butyl-2,2’-bithiophene.
Scientific Research Applications
3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Material Science: The compound is studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and pharmaceutical intermediates.
Chemical Sensors: Its unique chemical properties make it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene in various applications is largely dependent on its electronic structure and reactivity. In organic electronics, its conjugated system allows for efficient charge transport. In chemical reactions, the bromine atom serves as a reactive site for further functionalization, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylbromobenzene: Similar in structure but lacks the bithiophene core.
3,5-Di-tert-butylcatechol: Contains tert-butyl groups but has a different core structure.
3,5-Di-tert-butylbenzyl bromide: Similar in having tert-butyl groups and bromine but differs in the core structure.
Uniqueness
3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene is unique due to its bithiophene core, which imparts distinct electronic properties. This makes it particularly valuable in applications related to organic electronics and material science, where the conjugated system plays a crucial role in performance .
Properties
Molecular Formula |
C16H21BrS2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-bromo-5-tert-butyl-2-(5-tert-butylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H21BrS2/c1-15(2,3)12-8-7-11(18-12)14-10(17)9-13(19-14)16(4,5)6/h7-9H,1-6H3 |
InChI Key |
PAXDXMURYNRYMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C2=C(C=C(S2)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene](/img/structure/B15235396.png)
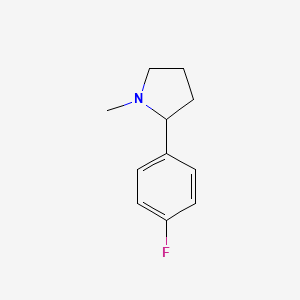
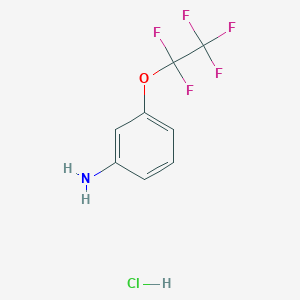
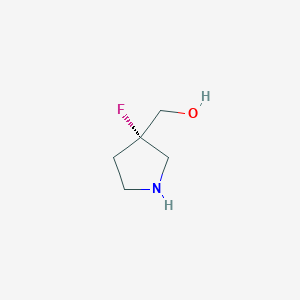
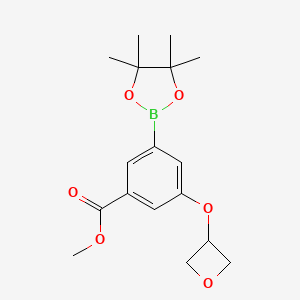

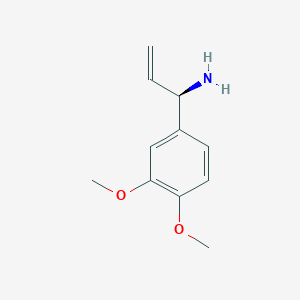

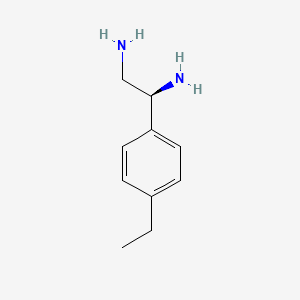
![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)


![Methyl 2-[2-(hydroxymethyl)phenyl]benzoate](/img/structure/B15235484.png)

